molecular formula C14H25ClN2O3 B7931993 3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931993
M. Wt: 304.81 g/mol
InChI Key: HLWQGYSBBISHSO-UHFFFAOYSA-N
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Description

Chemical Name: 3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS Number: 1353963-65-1 Molecular Formula: C₁₅H₂₇ClN₂O₃ Molecular Weight: 318.84 g/mol Key Features:

  • Core Structure: Pyrrolidine ring with a tert-butyl ester group at position 1.
  • Substituents: A chloroacetyl group and an isopropyl amino moiety at position 2.
  • Physicochemical Properties:
    • XLogP3: 2.4 (moderate lipophilicity) .
    • Topological Polar Surface Area (TPSA): 49.8 Ų .
    • Rotatable Bonds: 6, indicating conformational flexibility .

Properties

IUPAC Name

tert-butyl 3-[(2-chloroacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWQGYSBBISHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1353994-81-6) is a synthetic derivative of pyrrolidine that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antibacterial research. This article reviews its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H25ClN2O3
  • Molecular Weight : 304.82 g/mol
  • CAS Number : 1353994-81-6

The compound features a chloroacetyl group, an isopropyl amino moiety, and a tert-butyl ester, which contribute to its pharmacological properties.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds similar to This compound . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • Inhibition of COX Enzymes : In vitro assays demonstrated that derivatives of pyrrolidine compounds can inhibit COX-1 and COX-2 enzymes. For instance, the IC50 values for various analogs against COX enzymes were reported as follows:
    CompoundIC50 (μM) COX-1IC50 (μM) COX-2
    3a19.45 ± 0.0742.1 ± 0.30
    3b26.04 ± 0.3631.4 ± 0.12
    4d28.39 ± 0.0323.8 ± 0.20

These results indicate that certain structural modifications enhance the inhibitory activity against COX enzymes, suggesting a viable pathway for developing anti-inflammatory drugs based on this scaffold .

Antibacterial Activity

The compound's structural features may also confer antibacterial properties, similar to other nitrogen heterocycles that have shown efficacy against various bacterial strains.

Research indicates that certain pyrrolidine derivatives exhibit significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . For example:

CompoundMIC (μg/mL)
Pyrrolidine Derivative A3.125
Ciprofloxacin2

This suggests that This compound could be a candidate for further development as an antibacterial agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chloroacetyl and isopropyl amino groups have been shown to significantly impact both anti-inflammatory and antibacterial activities.

  • Chloroacetyl Group : The presence of a chloro group enhances lipophilicity and may improve membrane permeability.
  • Isopropyl Amino Moiety : Variations in this group can alter binding affinity to target enzymes or receptors.
  • Tert-butyl Ester : This moiety is often associated with improved stability and bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study focused on pyrimidine derivatives demonstrated strong anti-inflammatory effects through in vitro assays targeting COX enzymes, paralleling findings in pyrrolidine derivatives .
  • Another research highlighted the synthesis of novel pyrrole derivatives that exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, reinforcing the potential of nitrogen-containing heterocycles in drug development .

Scientific Research Applications

Anticancer Research

3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine derivatives have been explored for their anticancer properties. Studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the chloroacetyl group may enhance the compound's ability to form covalent bonds with target proteins, potentially leading to improved efficacy against various cancer types.

Neurological Disorders

Research suggests that pyrrolidine derivatives exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier is crucial for its effectiveness in neurological applications.

Synthetic Chemistry

The synthesis of 3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is of interest due to its versatile chemical structure. The tert-butyl ester group enhances solubility and stability, making it suitable for various chemical reactions and formulations.

Synthetic Pathways

Several synthetic routes have been developed to produce this compound efficiently. Key steps often involve:

  • Formation of the pyrrolidine ring.
  • Introduction of the chloroacetyl group via acylation reactions.
  • Esterification with tert-butanol to yield the final product.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrrolidine derivatives, including this compound. In vitro tests demonstrated significant cytotoxicity against breast cancer cell lines, indicating potential for further development into therapeutic agents.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of pyrrolidine derivatives in models of oxidative stress-induced neuronal damage. The results indicated that compounds similar to this compound significantly reduced neuronal death and inflammation markers, suggesting a mechanism involving antioxidant activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Azetidine Cores

2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
  • CAS: Not explicitly listed (discontinued compound, Ref: 10-F081421) .
  • Molecular Formula : Likely identical to the target compound but differs in substitution position (2- vs. 3-pyrrolidine).
  • Key Differences :
    • Positional Isomerism : Substitution at position 2 instead of 3 may alter steric interactions and binding affinity in biological systems.
    • Availability : Discontinued status limits practical use compared to the target compound .
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
  • CAS : 1353943-56-2 .
  • Molecular Formula : C₁₅H₂₆N₂O₄
  • Key Differences :
    • Substituents : Carboxymethyl and cyclopropyl groups instead of chloroacetyl and isopropyl.
    • Physicochemical Properties :
  • XLogP3 : -0.4 (more hydrophilic due to carboxymethyl) .
  • TPSA : 70.1 Ų (higher polarity) .
    • Applications : Enhanced solubility but reduced membrane permeability compared to the target compound.
2(S)-[[5-[3-(2-Hydroxyethyl)-5-isoxazolyl]-3-pyridinyloxy]methyl]azetidine-1-carboxylic Acid tert-Butyl Ester (14)
  • Molecular Formula : C₂₀H₂₆N₄O₅ .
  • Key Differences: Core Structure: Azetidine (4-membered ring) vs. pyrrolidine (5-membered). Substituents: Isoxazolyl-pyridine and hydroxyethyl groups introduce aromaticity and hydrogen-bonding capacity.
Table 1: Physicochemical Properties
Compound (CAS) Molecular Formula XLogP3 TPSA (Ų) Rotatable Bonds Key Functional Groups
1353963-65-1 (Target) C₁₅H₂₇ClN₂O₃ 2.4 49.8 6 Chloroacetyl, isopropyl
1353943-56-2 C₁₅H₂₆N₂O₄ -0.4 70.1 7 Carboxymethyl, cyclopropyl
Compound 14 C₂₀H₂₆N₄O₅ ~1.8* ~95* 8 Isoxazolyl-pyridine, hydroxyethyl

*Estimated based on structural features.

Q & A

Q. Critical Conditions :

  • Temperature control : Lower temperatures (0–20°C) minimize side reactions during functionalization .
  • Base selection : Triethylamine is preferred for neutralizing HCl generated during acid chloride formation .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and pyrrolidine backbone .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents (e.g., tert-butyl ester conformation) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated 319.4 g/mol for related analogs) .

Data Interpretation Tip : Compare experimental results with computational predictions (e.g., ACD/Labs software for solubility/density) to validate purity .

Advanced: How can competing reaction pathways during the introduction of the 2-chloroacetyl group be minimized?

Answer:
Competing pathways (e.g., over-alkylation or hydrolysis) are mitigated by:

  • Stoichiometric control : Use a slight excess (1.2 equiv) of 2-chloroacetyl chloride to ensure complete substitution without side reactions .
  • Solvent selection : Dichloromethane (DCM) or THF provides inert environments, reducing undesired nucleophilic attacks .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation while suppressing byproducts .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies arise from experimental vs. computational methods. For example:

Property Reported Value Method Reference
Solubility in water3.5E-5 g/L (25°C)ACD/Labs calculation
Experimental solubilityVaries with purityNMR dilution assays

Resolution : Validate computational predictions (e.g., ACD/Labs) with experimental techniques like saturation shake-flask assays under controlled pH/temperature .

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in downstream applications?

Answer:
The tert-butyl group:

  • Shields the pyrrolidine nitrogen , reducing unwanted nucleophilic attacks during coupling reactions .
  • Impacts reaction kinetics : Slows acylation rates in sterically crowded environments, requiring optimized reaction times (e.g., 5–17 hours) .

Case Study : In multi-step syntheses, tert-butyl deprotection (e.g., using HCl/water at 93–96°C) must account for steric resistance, necessitating prolonged heating .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves and goggles to avoid irritation (reported lachrymator properties in analogs) .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis or decomposition .
  • First aid : Immediate flushing with water for eye/skin contact and medical consultation for inhalation exposure .

Advanced: What mechanistic insights explain the formation of byproducts during tert-butyl esterification?

Answer:
Common byproducts include:

  • Partial esters : Due to incomplete activation of the carboxylic acid.
  • Dimerization : Occurs if base (e.g., triethylamine) is insufficient to scavenge HCl, leading to acid-catalyzed side reactions .

Q. Mitigation :

  • Reagent purity : Use freshly distilled thionyl chloride to ensure complete acid chloride formation .
  • Reaction monitoring : TLC or in-situ IR spectroscopy detects intermediates and guides quenching .

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